6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid typically involves the introduction of the chloro, difluoromethyl, and methyl groups onto a benzoic acid core. One common method involves the following steps:
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro or difluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated or defluorinated products.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(trifluoromethyl)-3-methylbenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-2-(fluoromethyl)-3-methylbenzoic acid: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
6-Chloro-3-methylbenzoic acid: Lacks the difluoromethyl group.
Uniqueness
6-Chloro-2-(difluoromethyl)-3-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2-(difluoromethyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJYUSJYEXLNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386745-19-1 |
Source
|
Record name | 6-chloro-2-(difluoromethyl)-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.